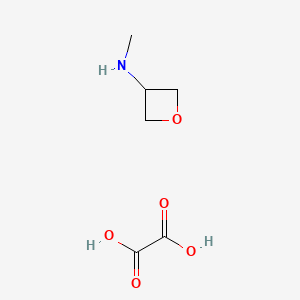

N-Methyloxetan-3-amine oxalate

CAS No.:

Cat. No.: VC15992391

Molecular Formula: C6H11NO5

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO5 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | N-methyloxetan-3-amine;oxalic acid |

| Standard InChI | InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | OLIOOAFLXJUTGB-UHFFFAOYSA-N |

| Canonical SMILES | CNC1COC1.C(=O)(C(=O)O)O |

Introduction

Structural and Molecular Characteristics

N-Methyloxetan-3-amine oxalate consists of a four-membered oxetane ring substituted with a methyl group at the 3-position and an amine functional group. The oxalate counterion enhances stability and modulates solubility. Key structural features include:

-

Oxetane ring: A strained oxygen-containing heterocycle that influences reactivity and conformational stability.

-

Methyl-amine substitution: The methyl group at C3 introduces steric effects, while the amine provides a site for further functionalization .

-

Oxalic acid coordination: The dicarboxylic acid forms a salt with the amine, improving crystallinity and handling properties.

The compound’s IUPAC name, N-methyloxetan-3-amine oxalate, reflects its bifunctional nature. Computational models suggest that the oxetane ring’s strain (approximately 25–30 kcal/mol) contributes to unique reactivity patterns, particularly in ring-opening reactions .

Physicochemical Properties

Experimental and calculated physicochemical data for N-Methyloxetan-3-amine oxalate are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₅ |

| Molecular Weight | 177 Da |

| LogP (Partition Coefficient) | -0.35 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 21 Ų |

| Heavy Atoms | 12 |

The negative LogP value indicates moderate hydrophilicity, suggesting favorable solubility in polar solvents like water or ethanol. The low polar surface area aligns with its potential permeability in biological systems, a trait valuable in drug design .

Synthesis and Chemical Reactivity

Reactivity Profile

The amine group enables diverse transformations:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Alkylation: Quaternization with alkyl halides.

-

Oxidation: Conversion to nitroso or nitro derivatives under strong oxidizing conditions.

The oxetane ring participates in strain-driven reactions, such as acid-catalyzed ring-opening to generate diols or thiols .

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

Oxetanes are prized in medicinal chemistry for improving pharmacokinetic properties. Key advantages include:

-

Metabolic stability: Resistance to cytochrome P450 enzymes due to steric shielding.

-

Solubility enhancement: Polar oxygen atom increases aqueous solubility.

N-Methyloxetan-3-amine oxalate serves as a precursor to bioisosteres, particularly in replacing amide bonds. For instance, N-aryl derivatives mimic peptide backbones while resisting proteolytic cleavage .

Materials Science

The compound’s rigid oxetane core and hydrogen-bonding capability make it a candidate for:

-

Polymer crosslinking: Enhancing thermal stability in epoxy resins.

-

Co-crystal engineering: Modulating crystal packing via oxalate interactions.

Comparative Analysis with Structural Analogs

N-Methyloxetan-3-amine oxalate distinguishes itself from related oxetane derivatives through its methyl-amine-oxalate triad. Contrasts with analogs include:

| Compound | Key Feature | Functional Difference |

|---|---|---|

| 3-Ethyloxetan-3-methanol | Ethyl-alcohol substitution | Lower nucleophilicity |

| 3-Phenyloxetan-3-amine | Aromatic substituent | Enhanced π-π stacking capacity |

| Oxetan-3-one | Ketone functionality | Susceptibility to reduction |

The methyl group in N-Methyloxetan-3-amine oxalate balances steric bulk and electronic effects, enabling tailored reactivity in catalysis and synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume